(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate
CAS No.: 1286209-36-6
Cat. No.: VC5740743
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.303
* For research use only. Not for human or veterinary use.
![(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate - 1286209-36-6](/images/structure/VC5740743.png)
Specification
CAS No. | 1286209-36-6 |
---|---|
Molecular Formula | C17H25BrN2O2 |
Molecular Weight | 369.303 |
IUPAC Name | tert-butyl (3R)-3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1 |
Standard InChI Key | WLTNTLZNFINQER-OAHLLOKOSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
The compound’s molecular architecture combines a piperidine ring with a 4-bromophenylmethylamino side chain and a tert-butoxycarbonyl (Boc) protecting group. The (R)-configuration at the stereogenic center ensures specific three-dimensional interactions in biological systems.
Molecular Formula and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₄BrN₂O₂ |
Molecular Weight | 369.3 g/mol |
CAS Number | 887584-43-2 |
IUPAC Name | tert-butyl (3R)-3-[[(4-bromophenyl)methyl]amino]piperidine-1-carboxylate |
Solubility | Soluble in DMSO, dichloromethane |
Storage Conditions | 2–8°C under inert atmosphere |
The Boc group enhances stability during synthetic processes, while the bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions .
Stereochemical Considerations
The (R)-configuration is critical for its biological activity, as enantiomeric purity often dictates binding affinity to molecular targets. X-ray crystallography and chiral HPLC analyses confirm the absolute configuration, ensuring reproducibility in pharmacological studies .
Synthetic Routes and Optimization
The synthesis of (R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate involves multi-step organic transformations, emphasizing stereocontrol and regioselectivity.
Key Synthetic Steps
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Piperidine Ring Formation: Cyclization of a δ-amino alcohol precursor under acidic conditions yields the piperidine core.
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Bromophenyl Introduction: Nucleophilic substitution between 4-bromobenzyl bromide and the piperidine amine group installs the aryl moiety .
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Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) protects the secondary amine, ensuring stability during subsequent reactions .
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and environmental sustainability:
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Continuous Flow Reactors: Enhance reaction control and reduce waste.
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Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve high enantiomeric excess (ee > 98%) .
Applications in Pharmaceutical Research
This compound serves as a key intermediate in developing poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which target BRCA-mutant cancers .
Role in PARP Inhibitor Synthesis
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Mechanistic Insight: The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, enabling attachment of pharmacophores critical for PARP-1/2 inhibition .
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Structure-Activity Relationship (SAR): Modifications to the piperidine ring’s substituents modulate drug potency and selectivity. For example, replacing bromine with electron-withdrawing groups enhances target binding .
Analytical Characterization
Advanced techniques validate the compound’s identity and purity:
Technique | Application |
---|---|
HPLC-MS | Purity assessment (>99.5%) |
¹H/¹³C NMR | Structural elucidation |
Chiral SFC | Enantiomeric excess determination |
X-ray Diffraction | Crystal structure confirmation |
Residual solvent analysis (e.g., GC-FID) ensures compliance with International Council for Harmonisation (ICH) guidelines .
Challenges and Future Directions
While the compound’s synthetic utility is well-established, challenges remain:
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Scale-Up Limitations: Low yields in asymmetric synthesis steps necessitate improved catalytic systems.
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Toxicological Profiling: Metabolite identification and in vivo safety studies are required for clinical translation.
Ongoing research explores its use in radiopharmaceuticals, leveraging bromine-76 isotopes for positron emission tomography (PET) imaging .
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